
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine
Übersicht
Beschreibung
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. DMCM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine acts as a competitive antagonist of the GABA-A receptor, binding to the benzodiazepine site and preventing the binding of endogenous ligands such as GABA. This leads to a decrease in the activity of GABA-A receptors, resulting in increased neuronal excitability and decreased inhibitory tone. This compound has been shown to have a high affinity for the benzodiazepine site, making it a potent antagonist of GABA-A receptors.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. It has been shown to increase locomotor activity and reduce anxiety-like behavior in animal models, suggesting a potential role in the treatment of anxiety disorders. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, suggesting a potential role in the treatment of addiction and other neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine has several advantages for use in laboratory experiments, including its high potency and selectivity for the GABA-A receptor, as well as its ability to modulate neuronal activity in a dose-dependent manner. However, this compound also has some limitations, including its potential for off-target effects and its relatively short half-life, which may require frequent administration in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine and its applications in neuroscience. One area of interest is the development of more selective and potent GABA-A receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of GABA-A receptors in various neurological and neuropsychiatric disorders, including anxiety, depression, and addiction. Finally, the development of novel experimental paradigms and techniques for studying the effects of this compound and other GABA-A receptor antagonists on neuronal activity and behavior may lead to new insights into the mechanisms underlying these processes.
Wissenschaftliche Forschungsanwendungen
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine has been widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological processes. It has been shown to modulate the activity of GABA-A receptors in a dose-dependent manner, leading to changes in neuronal excitability and synaptic transmission. This compound has been used to study the effects of GABA-A receptor antagonists on anxiety, depression, and addiction, as well as their potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(2,4-diphenyl-4H-chromen-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-25(2)17-21-23(18-11-5-3-6-12-18)20-15-9-10-16-22(20)26-24(21)19-13-7-4-8-14-19/h3-16,23H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVLNJKFKLCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(OC2=CC=CC=C2C1C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



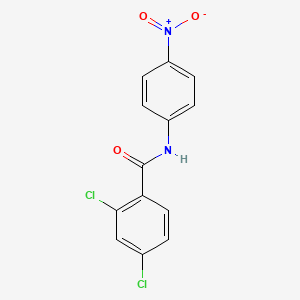
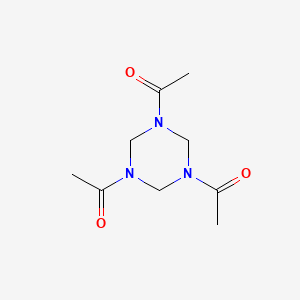
![benzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3830946.png)
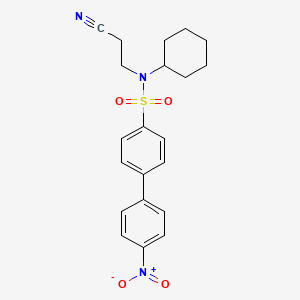
![1-methyl-2-(2-thienyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3830968.png)
![6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830975.png)
![6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830983.png)
methyl]phosphonate](/img/structure/B3830987.png)
methyl]phosphonate](/img/structure/B3830990.png)
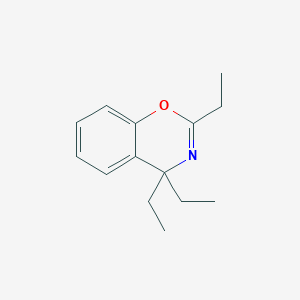
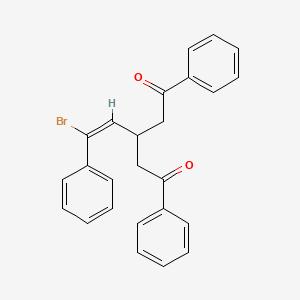
![4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine](/img/structure/B3831001.png)
methanol](/img/structure/B3831007.png)
methanol](/img/structure/B3831009.png)